

A Comparative Analysis of Pan-Trk Inhibitor Cross-Reactivity Profiles

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Compound of Interest

Compound Name: *Trk-IN-7*

Cat. No.: *B12413142*

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For Researchers, Scientists, and Drug Development Professionals: A Guide to the Kinase Selectivity of Modern Pan-Trk Inhibitors

The development of potent and selective inhibitors of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) has ushered in a new era of targeted therapy for cancers harboring NTRK gene fusions. While on-target efficacy is paramount, a thorough understanding of an inhibitor's off-target activity, or cross-reactivity, is critical for predicting potential side effects and identifying opportunities for polypharmacology. As specific cross-reactivity data for the investigational compound **Trk-IN-7** is not publicly available, this guide provides a comparative analysis of several well-characterized, potent pan-Trk inhibitors with extensive publicly available kinase selectivity data: Repotrectinib, Entrectinib, and Larotrectinib.

This guide summarizes their inhibitory activity against Trk family kinases and a panel of off-target kinases, providing a framework for evaluating the selectivity of pan-Trk inhibitors. Detailed experimental protocols for the key assays used to generate these data are also provided.

Quantitative Kinase Inhibition Profiles

The following tables summarize the in vitro kinase inhibitory potencies (IC₅₀ in nM) of Repotrectinib, Entrectinib, and Larotrectinib against the Trk family of kinases and a selection of off-target kinases. Lower IC₅₀ values indicate higher potency.

Table 1: On-Target Potency Against Trk Family Kinases

Kinase Target	Repotrectinib (IC50 nM)	Entrectinib (IC50 nM)	Larotrectinib (IC50 nM)
TrkA	0.83[1]	1[2]	5-11[3]
TrkB	0.05[1]	3[2]	5-11[3]
TrkC	0.1[1]	5[2]	5-11[3]

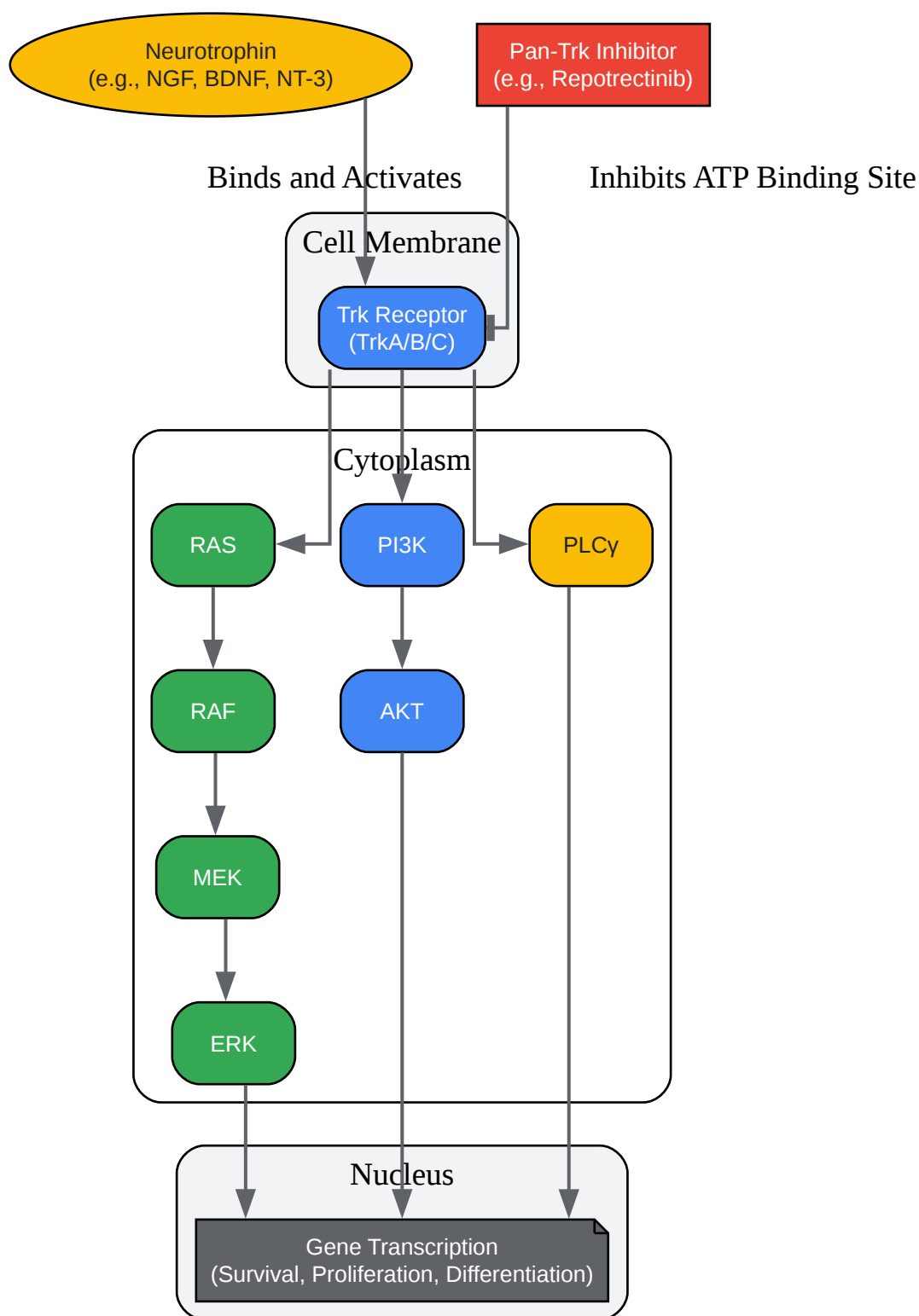
Table 2: Off-Target Kinase Cross-Reactivity Profile

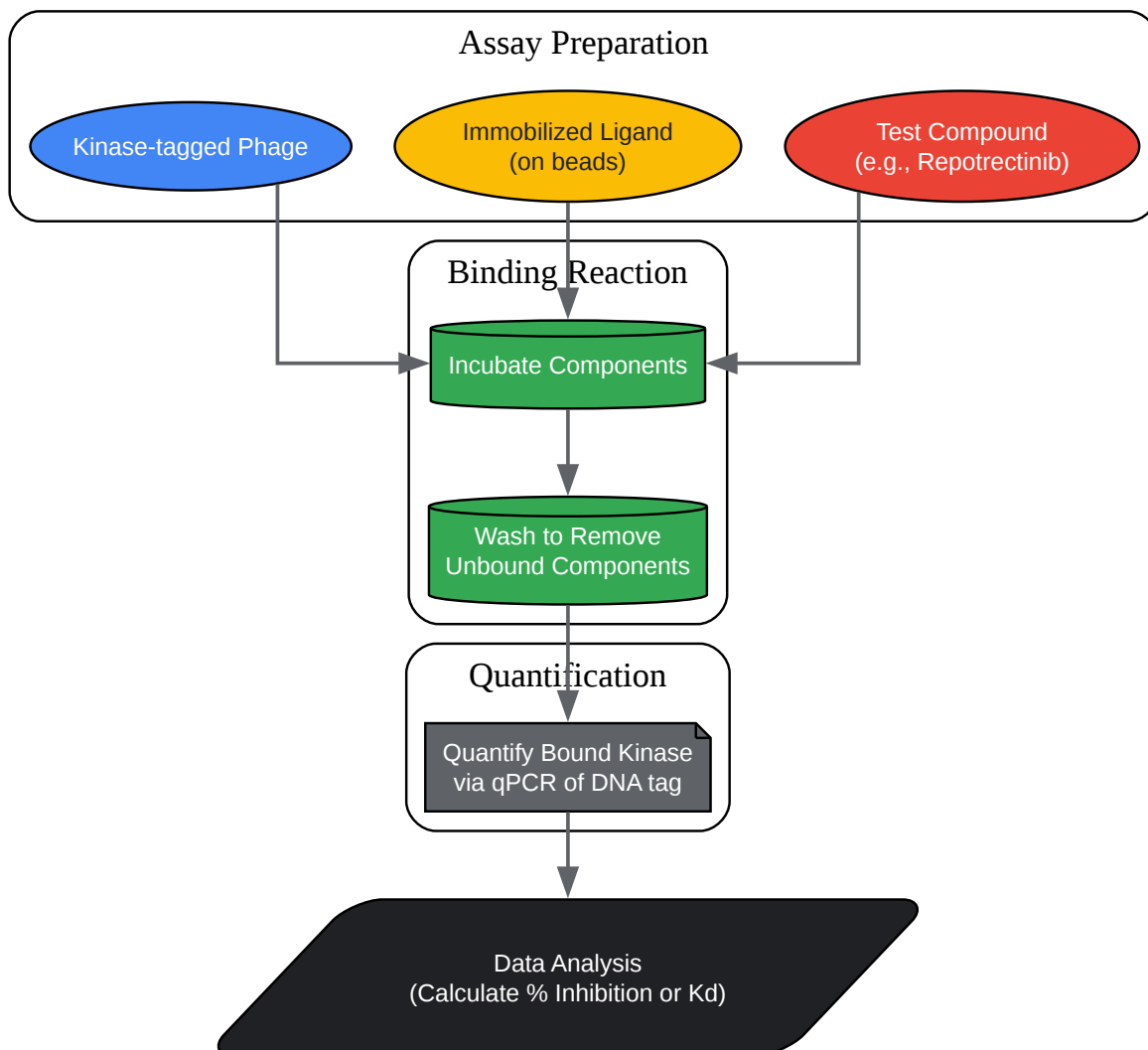
Kinase Target	Repotrectinib (IC50 nM)	Entrectinib (IC50 nM)	Larotrectinib Selectivity Notes
ROS1	0.07[1]	7[2]	Highly selective for Trk kinases[3]
ALK	1.01[1]	12[2]	>100-fold selective against 226 other kinases[3]
JAK2	1.04[1]	-	Notable inhibition of TNK2[3]
LYN	1.66[1]	-	-
Src	5.3[1][4]	-	-
FAK	6.96[1]	-	-

Note: A comprehensive screen of Repotrectinib against 395 distinct kinases was performed, with further evaluation of initial hits.[5] The data presented here represents a selection of the most potent off-target interactions.

Visualizing Kinase Selectivity and Experimental Design

To better understand the biological context and experimental approach, the following diagrams illustrate the Trk signaling pathway and the workflow of a competitive binding kinase assay.





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